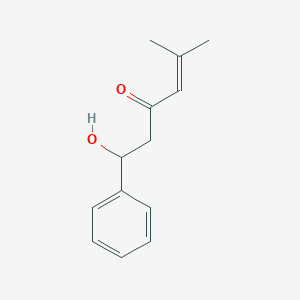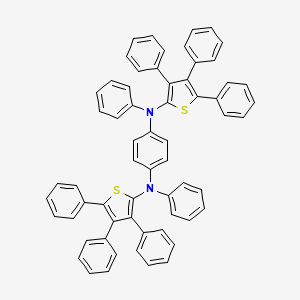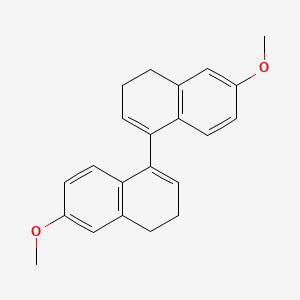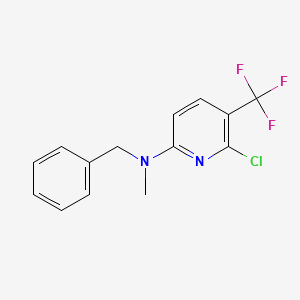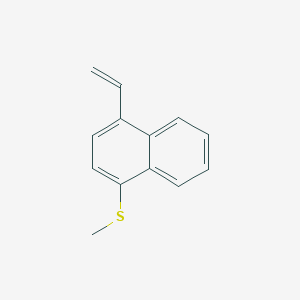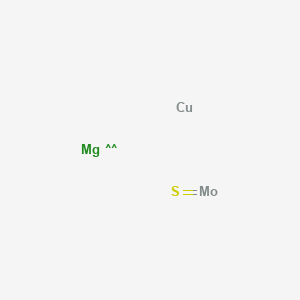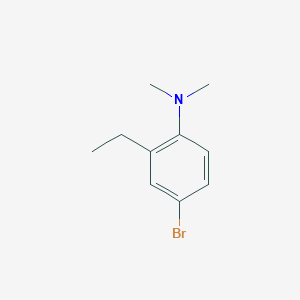![molecular formula C12H18O4 B14243485 7,14,15-Trioxadispiro[5.1.5.2]pentadecan-3-one CAS No. 189824-44-0](/img/structure/B14243485.png)
7,14,15-Trioxadispiro[5.1.5.2]pentadecan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,14,15-Trioxadispiro[5152]pentadecan-3-one is a complex organic compound with the molecular formula C12H20O3 It is characterized by its unique spiro structure, which includes three oxygen atoms and a ketone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,14,15-Trioxadispiro[5.1.5.2]pentadecan-3-one typically involves multi-step organic reactions. One common method includes the formation of the spiro structure through cyclization reactions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product. For example, the use of strong acids or bases can promote the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods ensure higher yields and purity of the compound. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
7,14,15-Trioxadispiro[5.1.5.2]pentadecan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group into an alcohol.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions for substitution reactions vary, but may include the use of halogens or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions. For example, oxidation may yield carboxylic acids or esters, while reduction typically produces alcohols.
Aplicaciones Científicas De Investigación
7,14,15-Trioxadispiro[5.1.5.2]pentadecan-3-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 7,14,15-Trioxadispiro[5.1.5.2]pentadecan-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction can affect various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
7,14,15-Trioxadispiro[5.1.5.2]pentadecane: Similar in structure but lacks the ketone group.
3,11-Dimethyl-7,14,15-trithia-3,11-diazadispiro[5.1.5.2]pentadecane: Contains sulfur and nitrogen atoms, making it chemically distinct.
2,7,10-Trioxadispiro[2,2,4,2]dodecane: A smaller spiro compound with a different ring structure.
Uniqueness
7,14,15-Trioxadispiro[5.1.5.2]pentadecan-3-one is unique due to its specific spiro structure and the presence of a ketone group. This combination of features gives it distinct chemical properties and reactivity, making it valuable for various applications.
Propiedades
Número CAS |
189824-44-0 |
|---|---|
Fórmula molecular |
C12H18O4 |
Peso molecular |
226.27 g/mol |
Nombre IUPAC |
7,14,15-trioxadispiro[5.1.58.26]pentadecan-11-one |
InChI |
InChI=1S/C12H18O4/c13-10-4-8-12(9-5-10)14-11(15-16-12)6-2-1-3-7-11/h1-9H2 |
Clave InChI |
GEWIRNPCVKWKGK-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(CC1)OC3(CCC(=O)CC3)OO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(Hydroxyamino)-3-oxopropyl]phosphonic acid](/img/structure/B14243406.png)
![1,2,3-Tris[2-(ethenyloxy)ethoxy]benzene](/img/structure/B14243410.png)
![(3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-5-methylfuran-2(3H)-one](/img/structure/B14243417.png)
![benzyl N-[(2S)-3-bromo-2-hydroxypropyl]carbamate](/img/structure/B14243425.png)
![4-[2-Ethyl-4-(4-fluoro-3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14243427.png)
![1-[2-(Furan-2-yl)-2-oxoethyl]-L-proline](/img/structure/B14243429.png)
